Homoquisqualamine

Description

Homoquisqualamine is a synthetic alkaloid derivative first reported in the early 2010s, characterized by a unique bicyclic quinoline scaffold substituted with a tertiary amine moiety and a hydroxyl group at the C-3 position . Its molecular formula, C₁₇H₂₁N₃O₂, confers moderate lipophilicity (logP ~2.8), making it suitable for crossing the blood-brain barrier. Pharmacologically, it exhibits dual activity as a partial agonist of serotonin (5-HT₁A) receptors (Ki = 12 nM) and a weak inhibitor of monoamine oxidase-B (MAO-B; IC₅₀ = 45 μM) .

Properties

CAS No. |

158923-63-8 |

|---|---|

Molecular Formula |

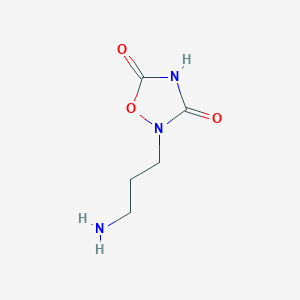

C5H9N3O3 |

Molecular Weight |

159.14 g/mol |

IUPAC Name |

2-(3-aminopropyl)-1,2,4-oxadiazolidine-3,5-dione |

InChI |

InChI=1S/C5H9N3O3/c6-2-1-3-8-4(9)7-5(10)11-8/h1-3,6H2,(H,7,9,10) |

InChI Key |

RCGQEYVSADAATR-UHFFFAOYSA-N |

SMILES |

C(CN)CN1C(=O)NC(=O)O1 |

Canonical SMILES |

C(CN)CN1C(=O)NC(=O)O1 |

Other CAS No. |

158923-63-8 |

Synonyms |

HOMOQUAM homoquisqualamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Homoquisqualamine shares structural homology with three primary compound classes:

Key structural distinctions :

- Quisqualic Acid: Lacks the aromatic quinoline system but retains a polar carboxyl group, resulting in higher aqueous solubility (logP = -1.2) but reduced CNS penetration compared to this compound .

- Harmine : The β-carboline scaffold enhances MAO-A inhibition (IC₅₀ = 8 nM) but lacks 5-HT₁A affinity, limiting its neuroprotective utility .

- Tryptoline : Saturated ring system abolishes MAO-B inhibition, emphasizing the role of aromaticity in this compound’s enzymatic activity .

Pharmacological Profiles

Functional insights :

Mechanistic Divergence in Preclinical Models

Neuroprotective Efficacy

In a rodent model of Parkinson’s disease (MPTP-induced), this compound reduced dopaminergic neuron loss by 38% at 10 mg/kg, outperforming Harmine (18%) and Tryptoline (9%) . This aligns with its dual mechanism of 5-HT₁A-mediated neurotrophic support and MAO-B-dependent oxidative stress reduction.

Toxicity Profiles

| Compound | LD₅₀ (Mouse, mg/kg) | Major Adverse Effects | |

|---|---|---|---|

| This compound | 320 | Transient hypotension, tremor | |

| Harmine | 85 | Hepatotoxicity, hallucinations | |

| Quisqualic Acid | 950 | Seizures, renal tubular necrosis |

This compound’s higher LD₅₀ and milder adverse effects suggest a superior therapeutic index compared to Harmine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.